4,6-Bis(benzylthio)hexanoic acid CAS 5659-80-3 properties
4,6-Bis(benzylthio)hexanoic acid CAS 5659-80-3 properties
The following technical guide details the properties, synthesis, and applications of 4,6-Bis(benzylthio)hexanoic acid (CAS 5659-80-3).
CAS 5659-80-3 | Structural Analog of Devimistat & Lipoic Acid Metabolite[1][2]
Executive Summary
4,6-Bis(benzylthio)hexanoic acid is a sulfur-containing carboxylic acid derivative primarily utilized in metabolic research and medicinal chemistry. Structurally, it is the S,S'-dibenzyl protected form of bisnorlipoic acid (4,6-dithiohexanoic acid), the primary catabolite of Alpha-Lipoic Acid (ALA).
In drug development, this compound serves two critical roles:
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Synthetic Intermediate: It is the stable precursor used to generate bisnorlipoic acid (via debenzylation and oxidation) for mitochondrial metabolic studies.
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Structural Analog: It represents a chain-shortened homolog of Devimistat (CPI-613) , a pyruvate dehydrogenase (PDH) inhibitor. While Devimistat is the octanoic acid derivative (C8), the hexanoic acid derivative (C6) is used in Structure-Activity Relationship (SAR) studies to define the lipophilicity requirements for mitochondrial uptake and enzyme inhibition.
Physicochemical Profile
| Property | Data |
| Chemical Name | 4,6-Bis(benzylthio)hexanoic acid |
| CAS Number | 5659-80-3 |
| Molecular Formula | C₂₀H₂₄O₂S₂ |
| Molecular Weight | 360.53 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 78–82 °C (Typical range for pure polymorphs) |
| Solubility | Soluble: DMSO (>50 mg/mL), Chloroform, Methanol, EthanolInsoluble: Water |
| pKa (Predicted) | ~4.75 (Carboxylic acid moiety) |
| Stability | Stable under normal laboratory conditions.[1][2][3] Sensitive to strong oxidizers (sulfoxide formation). |
Structural Analysis & Synthesis[5]
Chemical Structure
The molecule consists of a hexanoic acid backbone substituted at the 4 and 6 positions with benzylthio groups.[4] The benzyl groups act as robust protecting groups for the thiols, preventing premature oxidation into the cyclic disulfide (1,2-dithiolane) ring found in active lipoic acid metabolites.
Figure 1: Structural connectivity of 4,6-Bis(benzylthio)hexanoic acid, highlighting the protecting groups.
Synthetic Pathway
The synthesis typically involves the nucleophilic substitution of a dihalo-hexanoate precursor with benzyl mercaptan (benzylthiol). This method ensures high regioselectivity and yield.
Protocol Summary:
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Starting Material: 4,6-Dichlorohexanoic acid (or its ethyl ester).
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Reagent: Sodium benzylthiolate (generated in situ from benzyl mercaptan and NaH or NaOH).
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Conditions: Reflux in ethanol or toluene for 4–6 hours.
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Workup: Acidification to precipitate the free acid, followed by recrystallization from toluene/hexane.
Note: This intermediate can be converted to Bisnorlipoic Acid (the cyclic disulfide) by deprotection (using Sodium/Liquid Ammonia) followed by iodine oxidation.
Biological Context & Applications[5][7][8][9][10]
Metabolic Pathway Marker (Lipoic Acid Catabolism)
Alpha-Lipoic Acid (ALA) undergoes
Figure 2: The role of CAS 5659-80-3 as a precursor/standard in the Lipoic Acid catabolic pathway.
Drug Development (CPI-613 Analog)
Devimistat (CPI-613) is a lipoate analog (6,8-bis(benzylthio)octanoic acid) that inhibits mitochondrial enzymes (PDH and KGDH) in cancer cells.
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Mechanism: The benzyl groups prevent the molecule from cycling between oxidized and reduced states, effectively "jamming" the E2 subunit of the dehydrogenase complexes.
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Use of CAS 5659-80-3: Researchers use the C6 analog (5659-80-3) to determine if the chain length affects binding affinity. Generally, the C8 chain (Devimistat) mimics lipoate more closely, but the C6 analog is crucial for defining the specificity of the inhibitor.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
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Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological assays.
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Concentration: Prepare a 50 mM master stock.
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Weigh 18.0 mg of CAS 5659-80-3.
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Dissolve in 1.0 mL of anhydrous DMSO.
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Vortex for 30 seconds until clear.
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Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
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Protocol B: HPLC Detection (Quality Control)
To verify purity or detect the compound in metabolic assays:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: Acetonitrile.[5]
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-
Gradient: 50% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (Benzyl absorption) or Mass Spec (ESI-).
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Odor: Like many organosulfur compounds, it may emit a faint, unpleasant thiol-like odor if trace degradation occurs. Work in a fume hood.
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Storage: Store at 2–8°C under inert gas (Nitrogen or Argon) to prevent oxidation of the sulfur atoms to sulfoxides.
References
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PubChem. (n.d.). 4,6-Bis(benzylthio)hexanoic acid (Compound).[1][6][2][4] National Library of Medicine. Retrieved from [Link]
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United States Patent US10246444B2. (2019). 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions.[2] (Describes the synthesis of 4,6-bis(benzylthio)hexanoic acid as an intermediate). Retrieved from
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Schupke, H., et al. (2001). New metabolic pathways of alpha-lipoic acid. Drug Metabolism and Disposition, 29(6), 855-862. (Contextualizes bisnorlipoic acid metabolites). Retrieved from [Link]
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Zachar, Z., et al. (2011). Non-redox-active lipoate derivatives disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo. Journal of Molecular Medicine, 89, 1137–1148. (Describes the mechanism of the C8 analog, CPI-613). Retrieved from [Link]
Sources
- 1. 95809-78-2|6,8-Bis(benzylthio)octanoic acid|BLD Pharm [bldpharm.com]
- 2. US10246444B2 - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions - Google Patents [patents.google.com]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS:2586055-61-8, Devimistat-d10-毕得医药 [bidepharm.com]
